molecular formula C22H15ClN2O2 B14202689 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate CAS No. 879896-84-1

1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate

Cat. No.: B14202689
CAS No.: 879896-84-1
M. Wt: 374.8 g/mol
InChI Key: KHHKMIAQVGBRBZ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a 4-chlorobenzoate moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.

    Medicine: Its derivatives have shown promise in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the synthesis of materials with specific properties, such as dyes and polymers .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

879896-84-1

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

(2,5-diphenylpyrazol-3-yl) 4-chlorobenzoate

InChI

InChI=1S/C22H15ClN2O2/c23-18-13-11-17(12-14-18)22(26)27-21-15-20(16-7-3-1-4-8-16)24-25(21)19-9-5-2-6-10-19/h1-15H

InChI Key

KHHKMIAQVGBRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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